Isochroman

Vue d'ensemble

Description

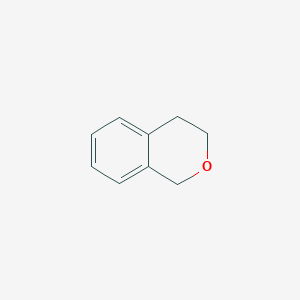

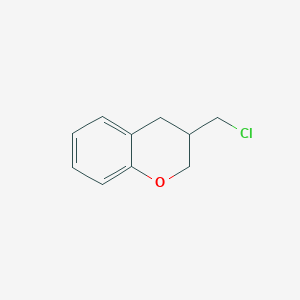

Isochroman is a chemical compound with a bicyclic structure and the molecular formula C₈H₈O . It is the parent compound of a class of organic substances called isochromans, which have various biological and synthetic applications . Isochroman is also a structural motif in some natural products, such as morphine and galanthamine .

Synthesis Analysis

Isochroman can be synthesized through various methods. One method involves a nucleophilic substitution of alkyl fluorides in intramolecular reactions with O- and N-nucleophiles . Another method uses [bis (trifluoroacetoxy)iodo]benzene as a stoichiometric oxidant and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as an organocatalyst . A transition-metal-free coupling of various triorganoindium reagents with chromene and isochroman acetals in the presence of BF 3 ·OEt 2 has also been reported .

Molecular Structure Analysis

The 3D chemical structure image of Isochroman is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .

Chemical Reactions Analysis

Isochroman can undergo various chemical reactions. For instance, a nucleophilic substitution of alkyl fluorides was achieved in intramolecular reactions with O- and N-nucleophiles . The reaction is influenced by the nature of nucleophiles, the size of the ring to be formed, and the conformational rigidity of the precursors .

Physical And Chemical Properties Analysis

Isochroman has a molecular weight of 134.1751 . It is a colorless to yellow solid . It has a melting point of 4.35°C and a boiling point of 75 °C at 3.0004 mmHg . It is slightly soluble in water .

Applications De Recherche Scientifique

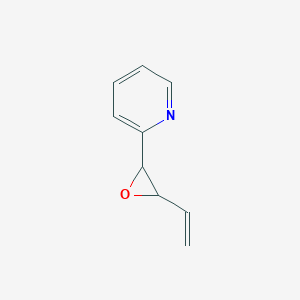

Synthesis of Functionalised Isochromans

Isochroman is used in the synthesis of functionalised isochromans. The oxa-Pictet–Spengler reaction is a straightforward and modular way to construct the isochroman motif . This reaction is largely limited to benzaldehyde derivatives and to electron-rich β-phenylethanols that lack substitution along the aliphatic chain . A variant of this reaction starting from an epoxide, rather than an aldehyde, greatly expands the scope and rate of the reaction .

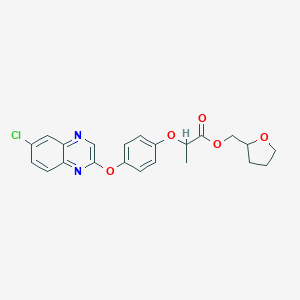

Drug Synthesis

Isochroman is used in the synthesis of drug analogues . The high pharmacological relevance of the isochroman motif makes it a valuable component in drug synthesis .

Alzheimer’s Disease Treatment

Isochroman derivatives have been used in the development of potential treatments for Alzheimer’s disease . A series of novel isochroman-4-one derivatives from natural (±)-7,8-dihydroxy-3-methyl-isochroman-4-one [(±)-XJP] were designed and synthesized, and their anti-AD potential was evaluated .

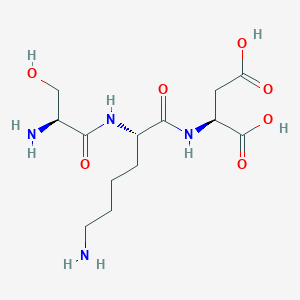

Acetylcholinesterase Inhibitors

Isochroman derivatives have been found to possess potent anti-acetylcholinesterase (AChE) activity . This makes them potential candidates for the development of drugs for neurodegenerative diseases where AChE activity is implicated .

Antioxidant Activity

Some isochroman derivatives have shown modest antioxidant activity . This property can be exploited in the development of drugs for conditions where oxidative stress plays a role .

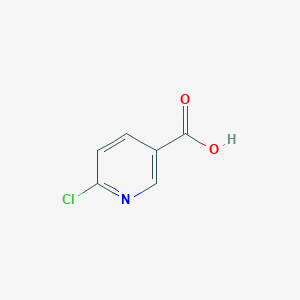

Green Chemistry

Isochroman is used in green chemistry applications. The use of inexpensive, noncorrosive, acidic heteropolyacid-based ionic liquids has been proposed as a green, practical, and efficient strategy for the synthesis of isochromans .

Safety and Hazards

Orientations Futures

The synthesis of functionalised isochromans using epoxides as aldehyde surrogates in hexafluoroisopropanol greatly expands the scope and rate of the reaction . This method facilitates the initial Meinwald rearrangement and expands the electrophile scope to include partners equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes . The products could be easily further derivatised in the same pot by subsequent ring-opening, reductions, and intra- and intermolecular Friedel–Crafts reactions .

Mécanisme D'action

Target of Action

Isochroman is a phytochemical compound obtained from the leaves of the Olea europea plant . It is a key structural motif in a wide variety of biologically active molecules

Mode of Action

The mode of action of Isochroman involves its interaction with various biochemical processes. For instance, it participates in the electrochemical α-C(sp3)–H/O–H cross-coupling reactions of isochromans and alcohols . This process is facilitated by benzoic acid, which aids the electro-oxidation process and increases the product yield .

Biochemical Pathways

Isochroman affects several biochemical pathways. It is involved in the synthesis of α-alkoxy isochroman derivatives through electrochemical α-C(sp3)–H/O–H cross-coupling reactions . This process is part of a broader biochemical pathway that includes the conversion of isochromans to α-substituted derivatives .

Pharmacokinetics

The interaction of therapeutic compounds like isochroman with serum proteins provides valuable information on their pharmacokinetics .

Result of Action

The result of Isochroman’s action is the synthesis of α-alkoxy isochroman derivatives . These derivatives are produced in moderate to high yields, and the reaction can be carried out on a gram scale . The products could be easily further derivatised in the same pot by subsequent ring-opening, reductions, and intra- and intermolecular Friedel–Crafts reactions .

Action Environment

The action of Isochroman is influenced by environmental factors. For instance, the use of hexafluoroisopropanol (HFIP) as a solvent expands the electrophile scope to include partners equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes, and the nucleophile scope to include modestly electronically deactivated and highly substituted β-phenylethanols . This greatly expands the scope and rate of the reaction .

Propriétés

IUPAC Name |

3,4-dihydro-1H-isochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBMCVBCEDMUOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197757 | |

| Record name | Isochromane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isochroman | |

CAS RN |

493-05-0 | |

| Record name | Isochroman | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isochromane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isochroman | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isochromane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isochromane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCHROMANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CA7RAZ2PM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

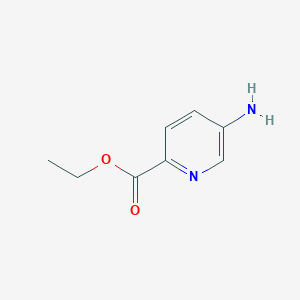

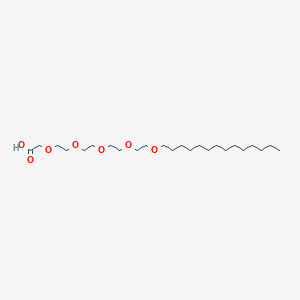

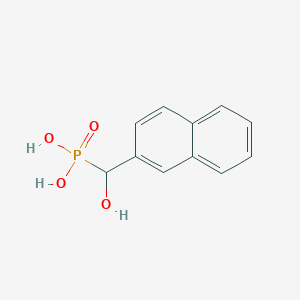

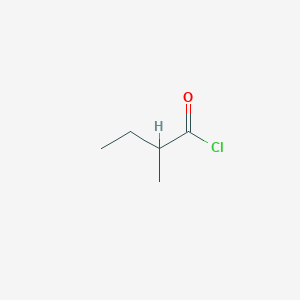

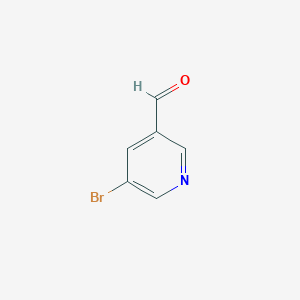

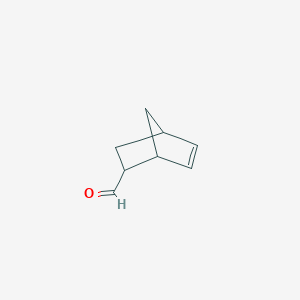

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Isochroman (C9H10O) has a molecular weight of 134.17 g/mol.

A: Isochroman derivatives are commonly characterized using techniques like NMR, IR, and Mass Spectrometry. For instance, in the study of 4-(α-hydroxy-p-nitrobenzyl)isochroman-1,3-dione, researchers confirmed the exocyclic enolic tautomer's presence in both solution and crystal form using IR and NMR data. [] They also determined that the isochroman and phenyl rings in this molecule are not coplanar, with an angle of 66.03(4)° between them. [] Another study utilized spectroscopic methods like RTG, IR, NMR, and Raman spectroscopy to analyze the structure of 1,3-diones, byproducts formed during the synthesis of isochromanone derivatives. []

A: A study demonstrated the synthesis of isochroman and tetrahydroisoquinoline derivatives from modified Baylis-Hillman adducts via radical cyclization using nBu3SnH/AIBN in benzene. [] This method provided good yields (85-89%) and offered a new approach to access these important heterocyclic scaffolds. []

A: Yes, a study reported an efficient iron-catalyzed nucleophilic addition of simple alkenes to isochroman acetals. [] This method offers a novel route to synthesize 1-alkenyl isochromans in moderate to excellent yields. []

A: Research shows that 1-ethoxyisochroman readily reacts with various nucleophiles at the C(1) position. [, , ] For instance, it reacts with alcohols to yield 1-alkoxyisochromans, with phenols to give 1-(hydroxyphenyl)isochromans, and with active methylene compounds to produce various 1-substituted isochroman derivatives. [, , ]

A: Isochroman derivatives show diverse biological activities, making them attractive targets in medicinal chemistry. For example, some isochromans demonstrated potent anti-inflammatory and antibacterial activity in vitro and in vivo, suggesting their potential as therapeutic agents for bacterial infections and associated inflammation. [] Further, a specific isochroman, 1-phenyl-6,7-dihydroxy-isochroman, exhibited significant inhibition of prostanoid and TNF-α production in human monocytes by suppressing NF-κB activation and downregulating COX-2 synthesis. []

A: Yes, several natural products contain the isochroman moiety, such as ustusorane D and penicisochromans B-D, isolated from Aspergillus ustus and Penicillium sp., respectively. [] These compounds demonstrated varying degrees of cytotoxicity toward HCT116 human colon cancer cells, highlighting the potential of isochromans as anticancer agents. [] Another study reported three new isochroman derivatives, including l-acetonyl-7-carboxyl-6,8-dihydroxy-3,4,5-trimethylisochroman, from the mycelial solid culture of a Cylindrocarpon fungus. []

A: Structure-activity relationship (SAR) studies on isochromans have revealed that specific structural modifications can significantly influence their biological activity. For example, in a study examining the cytotoxicity of fungal isochromans, the presence of an enone group within the furanone moiety proved crucial for activity against HCT116 cells. [] Similarly, research on hydroxy-1-aryl-isochromans showed that increasing hydroxylation enhanced their protective effects against lipid peroxidation and cellular nitrosative stress. []

A: Yes, depending on the substitution pattern, isochroman derivatives can be chiral. Studies have shown that chiral isochromans often crystallize in chiral space groups, and their absolute configurations can be determined using methods like X-ray diffraction analysis and TDDFT-ECD calculations. [] Moreover, research on the synthesis of (S)-3-methylisochromans revealed a helicity rule where (P)/(M) helicity of the isochroman ring correlates with positive/negative 1Lb band Cotton effects (CE) in their CD spectra, regardless of the aromatic ring substituents. []

A: Chiral isochromans can be synthesized using asymmetric catalysts or by starting with optically active precursors. One study employed a chiral auxiliary approach for the first chiral synthesis of a benzopyranquinone with the same absolute stereochemistry as the enantiomer of Quinone A. [] This involved a diastereoselective intramolecular reaction of a titanium phenolate derived from (S)-ethyl lactate. [] Another study utilized kinetic resolution of racemic mixtures and subsequent ring-closure reactions of optically active (S)-1-arylpropan-2-ol derivatives to synthesize (S)-3-methylisochromans. []

ANone: While specific data on the environmental impact of isochromans is limited in the provided research, it's crucial to consider the potential ecotoxicological effects of any synthetic compound. Implementing green chemistry principles during synthesis, such as using environmentally benign reagents and catalysts, can minimize waste generation and environmental impact. Additionally, exploring biodegradable isochroman derivatives and developing efficient waste management strategies are crucial steps towards sustainability.

A: Depending on the specific application, several alternatives to isochromans may exist. For example, other heterocyclic compounds like chromans, tetrahydroisoquinolines, and flavonoids share structural similarities with isochromans and exhibit diverse biological activities. [, ] Evaluating the performance, cost, and environmental impact of these alternatives is essential when selecting the most suitable compound for a particular application.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide](/img/structure/B46086.png)